(S)-Nicardipine
Overview
Description
(S)-nicardipine is the S-enantiomer of nicardipine. It has a role as an antihypertensive agent and a calcium channel blocker. It is an enantiomer of a (R)-nicardipine.
Mechanism of Action
Target of Action
(S)-Nicardipine, also known as (-)-Nicardipine, is a potent calcium channel blocker. Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
This compound binds to the alpha-1 subunit of the L-type calcium channels, inhibiting the influx of calcium ions into the vascular smooth muscle cells . This inhibition prevents the contraction of the smooth muscle cells, leading to the relaxation and dilation of the blood vessels. As a result, there is a decrease in peripheral vascular resistance and blood pressure .
Biochemical Pathways
The action of this compound on the L-type calcium channels disrupts the calcium ion-dependent signal transduction pathways within the vascular smooth muscle cells . This disruption affects the downstream effects of these pathways, including the activation of myosin light chain kinase, which is necessary for muscle contraction . By inhibiting this process, this compound effectively prevents the contraction of the vascular smooth muscle cells, leading to vasodilation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly and completely absorbed. It is widely distributed throughout the body and is extensively metabolized in the liver by the cytochrome P450 system . The metabolites of this compound are primarily excreted in the urine . The bioavailability of this compound is affected by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of calcium ion influx into the vascular smooth muscle cells, the disruption of calcium-dependent signal transduction pathways, and the prevention of muscle contraction . These effects result in the relaxation and dilation of the blood vessels, leading to a decrease in peripheral vascular resistance and blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and concomitant medications can affect the absorption and metabolism of this compound . For instance, a high-fat diet can slow down the absorption of this compound, while certain medications can either inhibit or induce the enzymes responsible for its metabolism, thereby affecting its bioavailability . Furthermore, factors such as temperature and humidity can affect the stability of this compound .
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHBTPTTSWHBA-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316877 | |
Record name | (-)-Nicardipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76093-36-2 | |
Record name | (-)-Nicardipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76093-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicardipine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076093362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Nicardipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICARDIPINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JT3BYK2JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (-)-nicardipine?
A1: (-)-Nicardipine primarily acts as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. [, , , , ] This inhibition reduces calcium influx into cells, leading to a decrease in smooth muscle contraction and a subsequent reduction in blood pressure. [, , , ]
Q2: Does (-)-nicardipine exhibit any selectivity for specific tissues or organs?
A2: While (-)-nicardipine acts as a general L-type calcium channel blocker, research suggests it may have a higher affinity for coronary and cerebral arteries, contributing to its use in managing hypertension and cerebral vasospasm. []
Q3: How does the inhibition of calcium channels by (-)-nicardipine impact neuronal activity?
A3: Research on rat neuronal cells suggests that (-)-nicardipine, by blocking L-type calcium channels, may indirectly affect neurotransmitter release. [] This is because calcium influx through these channels plays a crucial role in triggering neurotransmitter release.
Q4: What is the molecular formula and weight of (-)-nicardipine hydrochloride?
A4: The molecular formula of (-)-nicardipine hydrochloride is C26H29N3O6 • HCl. Its molecular weight is 515.99 g/mol. []
Q5: Are there any notable spectroscopic characteristics of (-)-nicardipine?
A5: 1H and 13C NMR studies have been instrumental in characterizing the structure of (-)-nicardipine and related compounds. [] These studies helped revise previous assignments and provided a deeper understanding of its structural features.
Q6: Has research explored the transdermal delivery of (-)-nicardipine?
A6: Yes, studies have investigated the development of transdermal controlled-release patches containing (-)-nicardipine hydrochloride. [] These studies explored different gel matrices and penetration enhancers to optimize drug delivery across the skin.
Q7: What were the findings regarding the skin's barrier properties in relation to (-)-nicardipine?
A7: Research indicated that the stratum corneum acts as the primary barrier for (-)-nicardipine's transdermal penetration. [] Removing this layer enhanced permeability but reduced the skin's capacity to retain the drug.
Q8: Does (-)-nicardipine possess any known catalytic properties?
A8: Current research primarily focuses on (-)-nicardipine's pharmacological activity as a calcium channel blocker. There is limited information available regarding its catalytic properties or applications in a catalytic context.
Q9: Have computational methods been applied to study (-)-nicardipine?
A9: While specific computational studies on (-)-nicardipine were not detailed in the provided research, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling are frequently employed to investigate the relationships between the structure of molecules like (-)-nicardipine and their biological activities. [] These models can help predict the activity of new compounds and guide drug design efforts.
Q10: How do structural modifications of the dihydropyridine scaffold affect activity?
A10: The dihydropyridine scaffold is crucial for the calcium channel blocking activity of drugs like (-)-nicardipine. [] Modifications to this core structure, such as alterations to the substituents at various positions, can significantly impact the drug's potency, selectivity, and pharmacological profile.
Q11: Are there specific formulation challenges associated with (-)-nicardipine?
A11: While the provided research doesn't explicitly mention specific formulation challenges, the development of transdermal patches highlights the need to consider stability and delivery across the skin barrier. [] Researchers explored various gel matrices and enhancers to optimize these aspects.
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